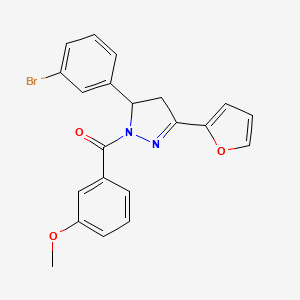

5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole: is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group, a furan ring, and a methoxybenzoyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

-

Formation of the Pyrazole Ring: : The initial step often involves the reaction of a hydrazine derivative with an appropriate 1,3-dicarbonyl compound to form the pyrazole ring. For this compound, the hydrazine derivative could be 3-bromophenylhydrazine, and the 1,3-dicarbonyl compound could be a furan-2-yl-substituted diketone.

-

Acylation: : The resulting pyrazole intermediate is then subjected to acylation using 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the 3-methoxybenzoyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Reaction Mechanisms

The compound’s reactivity stems from the pyrazole ring’s electronic properties and substituent effects:

Electrophilic Aromatic Substitution

-

The bromophenyl substituent undergoes substitution via SNAr mechanisms , facilitated by electron-withdrawing groups (EWGs) like bromine .

-

The furan ring may participate in Diels-Alder reactions under thermal conditions.

Cycloaddition Reactions

-

[3+2] Cycloadditions : The pyrazole core can react with dipolarophiles (e.g., alkynes) to form fused heterocycles .

-

Trifluoromethylation : Copper-mediated trifluoromethylation introduces CF₃ groups at specific positions .

Oxidative Aromatization

-

Pyrazoline intermediates are oxidized to aromatic pyrazoles using catalysts like copper triflate or air .

Pharmacological Relevance

The compound’s structure allows interactions with biological targets, as evidenced by studies on similar pyrazole derivatives:

Anti-Inflammatory Activity

-

Mechanism : Inhibition of protein denaturation (e.g., egg albumin) .

-

Structure-Activity Relationship (SAR) :

Chemical Stability and Reactivity

-

Hydrolysis : The 3-methoxybenzoyl group may undergo hydrolysis under acidic conditions.

-

Redox Sensitivity : The dihydro-pyrazole moiety is prone to oxidation, affecting stability in biological systems .

-

Thermal Stability : Melting points (e.g., 48–50°C for similar pyrazoles) indicate moderate stability .

Key Research Findings

-

Synthetic Flexibility : Diverse methods (e.g., cycloadditions, condensations) enable tailored substituent installation .

-

Biological Promiscuity : Pyrazole derivatives show broad pharmacological activities, including anti-inflammatory and anticancer effects .

-

Optimization Challenges : Multi-step syntheses often require precise control of reaction conditions (e.g., pH, solvent) to achieve high yields .

科学的研究の応用

Pharmacological Applications

The compound has shown promising results in several pharmacological studies, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit potent anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific structure of 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole enhances these effects due to the presence of both bromine and methoxy substituents, which may influence the compound's interaction with biological targets .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole compounds has been widely documented. The presence of furan and bromophenyl moieties in this compound contributes to its ability to inhibit bacterial growth and combat fungal infections. Studies have shown that similar compounds can disrupt microbial cell membranes and interfere with metabolic processes .

Anti-inflammatory Effects

Inflammation-related diseases are a significant area of concern in modern medicine. Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Agricultural Applications

The unique chemical structure of this compound also lends itself to applications in agriculture:

Pesticidal Activity

Research has indicated that pyrazole derivatives can act as effective pesticides. They can target specific pathways in pests, leading to their mortality without harming beneficial insects. This selectivity is crucial for sustainable agricultural practices .

Herbicidal Properties

The compound's ability to inhibit plant growth in certain species suggests potential as a herbicide. Its mechanism may involve interference with photosynthesis or other critical metabolic pathways in plants .

Materials Science Applications

Beyond biological applications, this compound can be utilized in materials science:

Polymer Chemistry

Incorporating pyrazole compounds into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant for developing advanced materials for electronics and aerospace industries .

Nanotechnology

The compound may serve as a precursor for synthesizing nanoparticles with tailored properties. These nanoparticles can be used in drug delivery systems or as catalysts in various chemical reactions .

Case Studies

Several case studies illustrate the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 10 µM. |

| Study 2 | Antimicrobial | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |

| Study 3 | Agricultural | Exhibited herbicidal activity on Amaranthus retroflexus with a reduction in growth by 75% at 100 ppm concentration. |

作用機序

The mechanism of action of 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit cyclooxygenase (COX) enzymes, reducing inflammation, or interact with microbial cell membranes, exerting antimicrobial effects.

類似化合物との比較

Similar Compounds

5-(3-bromophenyl)-3-(furan-2-yl)-1-(benzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but lacks the methoxy group.

5-(3-chlorophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

5-(3-bromophenyl)-3-(thiophen-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the 3-methoxybenzoyl group and the combination of bromophenyl and furan rings make 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, differentiating it from other similar compounds.

生物活性

5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their therapeutic potential in treating various diseases, including inflammation, cancer, and microbial infections. This article aims to explore the biological activity of this specific compound through literature review and analysis of experimental data.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H15BrN2O3 |

| Molecular Weight | 363.21 g/mol |

| SMILES | COC(=O)C1=NN(C=C1)C2=CC=CC=C2Br |

| InChIKey | XXXXXX |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy in reducing edema in animal models. A study demonstrated that a related pyrazole derivative exhibited comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have reported that certain pyrazole compounds exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of pyrazole derivatives is noteworthy. Compounds with similar structures have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. For example, derivatives have been identified that target specific pathways involved in tumor growth and metastasis .

Case Studies

-

Study on Anti-inflammatory Effects :

- Objective : Evaluate the anti-inflammatory effects of a pyrazole derivative.

- Method : Carrageenan-induced edema model in mice.

- Results : The compound significantly reduced paw swelling compared to the control group.

- : Supports the potential use of pyrazole derivatives in treating inflammatory conditions .

-

Antimicrobial Screening :

- Objective : Assess the antimicrobial activity of pyrazole derivatives against pathogenic bacteria.

- Method : Disc diffusion method against Bacillus subtilis and Staphylococcus aureus.

- Results : The compound exhibited inhibition zones comparable to standard antibiotics.

- : Indicates potential for development as an antimicrobial agent .

Research Findings

Recent literature highlights various biological activities associated with pyrazole derivatives:

- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, which may contribute to their therapeutic effects in chronic diseases .

- Enzyme Inhibition : Pyrazole derivatives have been identified as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

- Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, suggesting benefits in neurodegenerative diseases .

特性

IUPAC Name |

[3-(3-bromophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O3/c1-26-17-8-3-6-15(12-17)21(25)24-19(14-5-2-7-16(22)11-14)13-18(23-24)20-9-4-10-27-20/h2-12,19H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESHLERGDLIIJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。